

Application Notes and Protocols for Quantifying Cataplexy in Response to TAK-861

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Compound of Interest

Compound Name: N 0861

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These application notes provide detailed methodologies for quantifying cataplexy in both clinical and preclinical settings, with a specific focus on evaluating the efficacy of TAK-861, a selective orexin receptor 2 (OX2R) agonist. TAK-861 is an investigational compound designed to address the underlying orexin deficiency in narcolepsy type 1 (NT1), a condition characterized by excessive daytime sleepiness and cataplexy.^{[1][2][3]}

Introduction to TAK-861 and Cataplexy

Narcolepsy Type 1 is a chronic neurological disorder caused by the loss of orexin-producing neurons in the brain.^{[1][4]} Orexin is a key regulator of sleep-wake cycles, and its deficiency leads to symptoms like cataplexy—a sudden, transient loss of muscle tone triggered by strong emotions. TAK-861, an orally available OX2R-selective agonist, aims to restore orexin signaling, thereby reducing cataplexy and other narcolepsy symptoms. Quantitative assessment of cataplexy is a critical endpoint in clinical trials evaluating the efficacy of therapies like TAK-861.

Clinical Quantification of Cataplexy

Two primary methods are utilized in clinical trials to quantify changes in cataplexy in response to TAK-861: the Weekly Cataplexy Rate (WCR) and the Narcolepsy Severity Scale (NSS).

Weekly Cataplexy Rate (WCR)

The WCR is a patient-reported outcome that measures the frequency of cataplexy episodes. It is a key secondary endpoint in clinical trials for TAK-861.

Experimental Protocol: WCR Data Collection via e-Diary

- **Patient Training:** At the start of the trial, patients are thoroughly trained on how to identify and record cataplexy episodes. This includes differentiating between partial and complete cataplexy.
- **e-Diary Implementation:** Patients are provided with an electronic diary (e-diary) on a smartphone or a dedicated device.
- **Daily Prompts:** The e-diary prompts the patient at the end of each day to record the number of cataplexy episodes experienced. The prompts may include questions to distinguish between different types of episodes.
- **Data Entry:** Patients enter the number of cataplexy episodes for the day. The e-diary is designed for ease of use to ensure high compliance. To be eligible for some studies, participants must record cataplexy events in an e-diary for a specified period and have a minimum number of weekly episodes.
- **Data Transmission:** The data is securely and automatically transmitted to a central database for analysis.
- **Baseline and Treatment Periods:** WCR is typically assessed during a baseline period before the administration of TAK-861 and then throughout the treatment period to evaluate the change in cataplexy frequency.

Data Presentation: WCR

The collected data is summarized to show the change in the median weekly cataplexy rate from baseline to the end of the treatment period across different dosage groups of TAK-861 and a placebo group.

Treatment Group	Median Weekly Cataplexy Rate (Baseline)	Median Weekly Cataplexy Rate (Week 8)
Placebo	4.1	4.1
TAK-861 (0.5 mg/0.5 mg)	Not specified	1.4
TAK-861 (2 mg/2 mg)	Not specified	0.7
TAK-861 (2 mg/5 mg)	Not specified	0.7
TAK-861 (7 mg QD)	Not specified	4.3

Note: The baseline for the TAK-861 arms was not specified in the provided search results. The data presented is from a Phase 2b trial of TAK-861.

Narcolepsy Severity Scale (NSS)

The NSS is a validated, 15-item self-administered questionnaire that assesses the severity, frequency, and impact of the five core symptoms of narcolepsy, including cataplexy.

Experimental Protocol: NSS Administration and Scoring

- **Questionnaire Administration:** The NSS questionnaire is provided to patients at baseline and at specified follow-up visits during the clinical trial.
- **Patient Self-Report:** Patients complete the 15-item questionnaire based on their experiences in the preceding month.
- **Scoring:** Each item is scored on a scale, and the total score provides a comprehensive measure of narcolepsy severity. The scale is designed to be sensitive to changes in symptoms in response to treatment.
- **Data Analysis:** The change in the total NSS score and the cataplexy-specific sub-scores from baseline are analyzed to determine the effect of TAK-861.

Data Presentation: NSS

Data from the NSS can be presented as the mean change from baseline in the total score for each treatment group compared to placebo.

Treatment Group	Mean Change from Baseline in NSS Total Score (Week 8)
Placebo	Not specified
TAK-861 (0.5 mg/0.5 mg)	-14.74
TAK-861 (2 mg/2 mg)	Not specified
TAK-861 (2 mg/5 mg)	Not specified
TAK-861 (7 mg QD)	Not specified

Note: Specific data for all TAK-861 arms were not available in the search results. The presented data is the least square mean difference at week 8 for the 0.5 mg/0.5 mg group versus placebo.

Preclinical Quantification of Cataplexy in Mouse Models

Preclinical studies in animal models of narcolepsy are essential for the initial evaluation of compounds like TAK-861. Orexin knockout or orexin/ataxin-3 transgenic mice are commonly used models that exhibit cataplexy-like episodes.

Food-Elicited Cataplexy Test

This test is used to induce and quantify cataplexy-like episodes in mice by leveraging the positive emotional trigger of highly palatable food.

Experimental Protocol: Food-Elicited Cataplexy Test

- **Animal Model:** Utilize orexin knockout or other appropriate narcoleptic mouse models.
- **Scheduled Feeding:** Place mice on a restricted feeding schedule for several days to increase their motivation for the palatable food. For example, they might receive 60% of their normal daily chow intake at a specific time.

- **Test Arena:** Place the mouse in an open-field arena.
- **Food Presentation:** After a period of acclimatization, introduce a highly palatable food, such as chocolate, into the arena.
- **Video Recording:** Record the mouse's behavior using an overhead video camera for a set period (e.g., 3 hours) after food presentation.
- **Episode Scoring:** Manually or with automated software, score the number and duration of cataplexy-like episodes. These episodes are characterized by a sudden behavioral arrest and loss of muscle tone.

Electroencephalography (EEG) and Electromyography (EMG) Monitoring

EEG/EMG recording is the gold standard for objectively identifying cataplexy-like episodes in mice.

Experimental Protocol: EEG/EMG Implantation and Recording

- **Surgical Implantation:**
 - Anesthetize the mouse using an approved protocol.
 - Secure the mouse in a stereotactic frame.
 - Implant EEG electrodes (screws or wires) over the cortex (e.g., frontal and parietal regions).
 - Implant EMG electrodes (wires) into the nuchal (neck) muscles to record muscle tone.
 - Secure the electrode assembly to the skull with dental cement.
 - Allow the mouse to recover for at least one week post-surgery.
- **Recording:**
 - Connect the mouse to a recording setup that allows for free movement.

- Record EEG and EMG signals continuously over a 24-hour period or during specific behavioral tests (like the food-elicited cataplexy test).
- Data Analysis:
 - Score the recordings in epochs (e.g., 10 seconds).
 - Identify cataplexy-like episodes based on a consensus definition: an abrupt transition from active wakefulness characterized by low-amplitude, mixed-frequency EEG and high EMG activity to a state with EEG dominated by theta activity (4-8 Hz) and EMG atonia (loss of muscle tone) lasting for at least 10 seconds.
 - To differentiate from REM sleep, a cataplexy episode must be preceded by at least 40 seconds of continuous wakefulness.
 - Automated scoring using machine learning algorithms can also be employed for high-throughput analysis.

Data Presentation: Preclinical Cataplexy Data

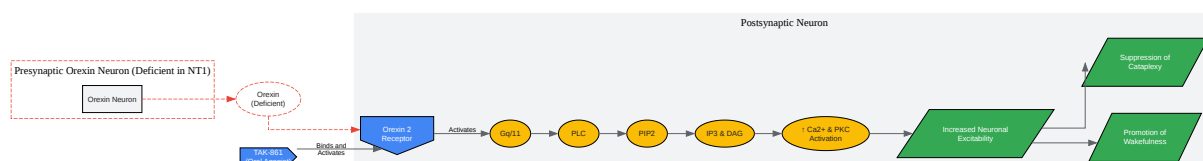
The quantitative data from preclinical studies can be summarized in tables to compare the effect of TAK-861 with a vehicle control.

Table 3: Effect of TAK-861 on Cataplexy-Like Episodes in Orexin/Ataxin-3 Mice

Treatment Group	Dose (mg/kg)	Mean Number of Cataplexy-Like Episodes
Vehicle	-	(Specify value)
TAK-861	0.1	(Specify value)
TAK-861	0.3	(Specify value)
TAK-861	1	(Specify value)

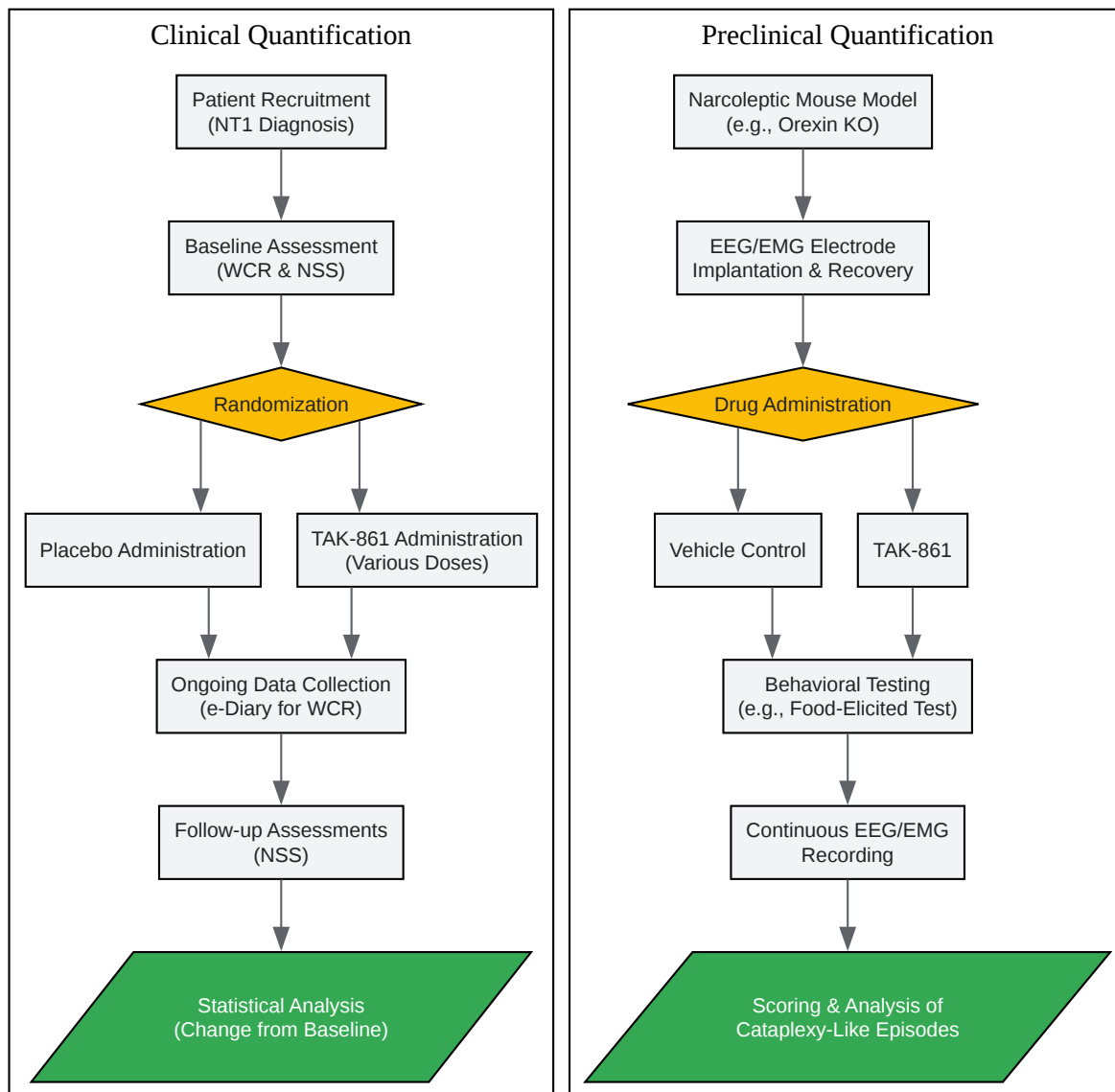
Note: Specific quantitative data from the preclinical studies were not fully available in the search results. The table structure is provided as a template. Preclinical studies have shown that TAK-861 substantially ameliorates cataplexy-like episodes in mouse models of NT1.

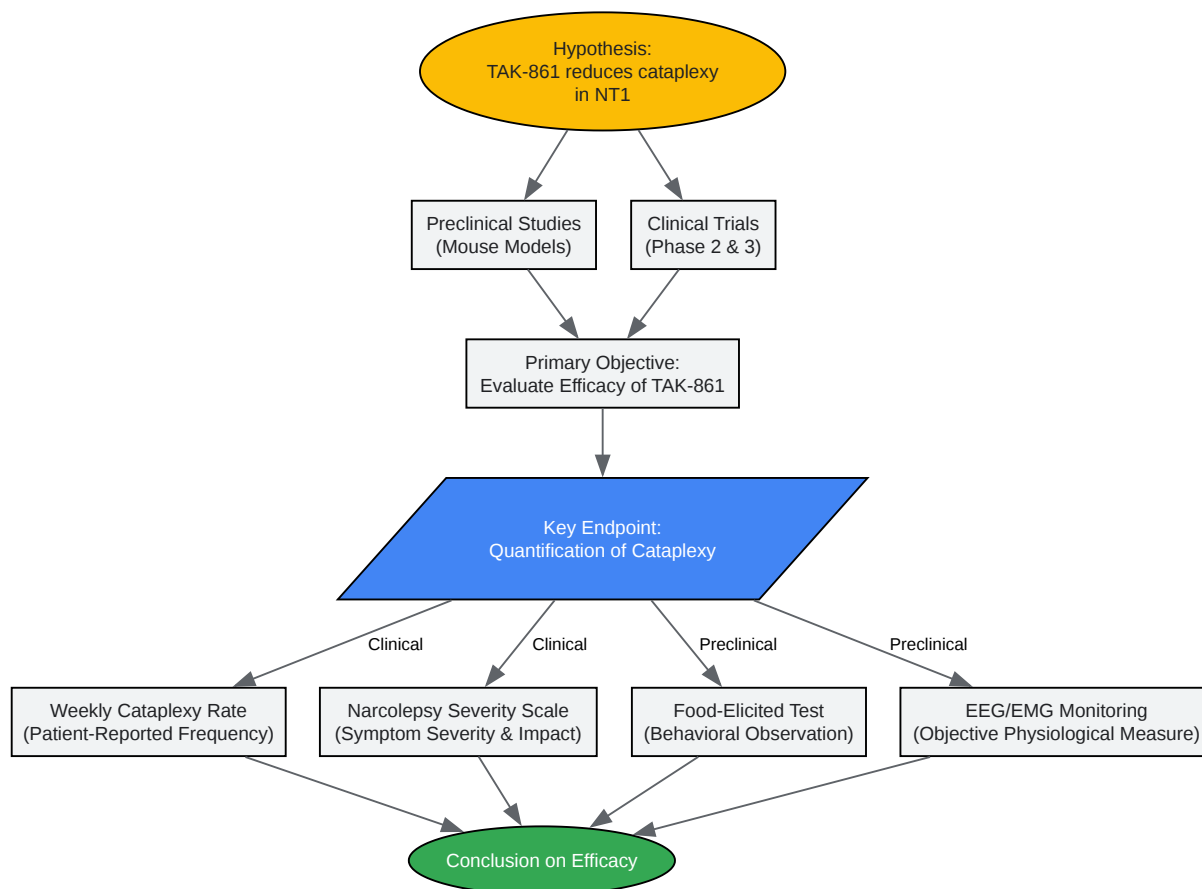
Visualizations



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Caption: TAK-861 Signaling Pathway in Narcolepsy Type 1.





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